molecular formula C14H13ClN4O5 B5994073 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B5994073
M. Wt: 352.73 g/mol
InChI Key: RYFKGAIQBDALIK-UHFFFAOYSA-N
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Description

4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a butanoic acid group and a 2-chloro-4-nitrobenzoyl amine group

Properties

IUPAC Name

4-[4-[(2-chloro-4-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O5/c15-12-6-10(19(23)24)3-4-11(12)14(22)17-9-7-16-18(8-9)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFKGAIQBDALIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:

    Formation of 2-chloro-4-nitrobenzoyl chloride: This can be achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone.

    Coupling reaction: The 2-chloro-4-nitrobenzoyl chloride is then reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the intermediate product.

    Introduction of the butanoic acid group: The final step involves the reaction of the intermediate product with butanoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Reduction: 4-{4-[(2-chloro-4-aminobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo

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